molecular formula C11H12N2O3 B8296352 4-Acetylamino-2,3-dihydrobenzofuran-7-carboxylic acid amide

4-Acetylamino-2,3-dihydrobenzofuran-7-carboxylic acid amide

Cat. No. B8296352
M. Wt: 220.22 g/mol
InChI Key: PHVUMCJNGWMFOM-UHFFFAOYSA-N
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Patent
US07772267B2

Procedure details

To a suspension of compound 4A (3.5 g, 16 mmol) in THF (64 mL) at 0° C. under Ar was added pyridine (6.5 mL, 80 mmol), followed by trifluoroacetic anhydride (5.6 mL, 40 mmol) dropwise. After addition, the reaction mixture was stirred at 0° C. for 5 min, then pored into H2O (50 mL), extracted with EtOAc (3×100 mL). The combined EtOAc extracts were washed with brine, dried (Na2SO4), and concentrated under reduced pressure to give a crude product, which was purified by crystallization from MeOH-EtOAc-Hexane to furnish the title compound (2.3 g) as a white solid.
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
64 mL
Type
solvent
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Quantity
5.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[C:10]2[CH2:11][CH2:12][O:13][C:9]=2[C:8]([C:14]([NH2:16])=O)=[CH:7][CH:6]=1)(=[O:3])[CH3:2].N1C=CC=CC=1.FC(F)(F)C(OC(=O)C(F)(F)F)=O.O>C1COCC1>[C:14]([C:8]1[C:9]2[O:13][CH2:12][CH2:11][C:10]=2[C:5]([NH:4][C:1](=[O:3])[CH3:2])=[CH:6][CH:7]=1)#[N:16]

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C2=C1CCO2)C(=O)N
Name
Quantity
64 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6.5 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
5.6 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 0° C. for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×100 mL)
WASH
Type
WASH
Details
The combined EtOAc extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by crystallization from MeOH-EtOAc-Hexane

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(#N)C1=CC=C(C=2CCOC21)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: CALCULATEDPERCENTYIELD 71.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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